molecular formula C18H32O16 B8462677 3'-Galactosyllactose

3'-Galactosyllactose

Cat. No.: B8462677
M. Wt: 504.4 g/mol
InChI Key: ODDPRQJTYDIWJU-HLICEBNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose is a trisaccharide composed of three monosaccharides: alpha-D-galactose, beta-D-galactose, and D-glucose. This compound is a type of oligosaccharide, which are carbohydrates composed of a small number of monosaccharide units. It is known for its role in various biological processes and its presence in certain glycoproteins and glycolipids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose typically involves enzymatic or chemical glycosylation reactions. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of sugar moieties from activated donor molecules to acceptor molecules. Chemical synthesis, on the other hand, may involve the use of protecting groups to control the regioselectivity and stereoselectivity of the glycosylation reactions.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Microorganisms such as bacteria and yeast can be genetically engineered to express the necessary glycosyltransferases, enabling the efficient production of the desired oligosaccharide. The fermentation process is followed by purification steps to isolate the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose can undergo various chemical reactions, including:

    Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups, often using oxidizing agents such as periodate.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups, typically using reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur at the hydroxyl groups, where they are replaced by other functional groups using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Periodate oxidation is commonly used to cleave vicinal diols, forming aldehydes or ketones.

    Reduction: Sodium borohydride is a mild reducing agent used to reduce carbonyl compounds to alcohols.

    Substitution: Acyl chlorides and alkyl halides are used in substitution reactions to introduce acyl or alkyl groups, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, periodate oxidation of alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose can produce aldehydes or ketones, while reduction with sodium borohydride can yield the corresponding alcohols.

Scientific Research Applications

Alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose has several scientific research applications:

    Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.

    Biology: The compound is involved in cell-cell recognition processes and can be used to study glycan interactions with proteins.

    Industry: The compound can be used in the production of glycosylated products, such as glycoproteins and glycolipids, which have various industrial applications.

Mechanism of Action

The mechanism of action of alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various biological processes, including cell signaling, immune response, and protein folding. The compound’s structure allows it to bind to specific carbohydrate-binding proteins, influencing their activity and function.

Comparison with Similar Compounds

Alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose can be compared with other similar oligosaccharides, such as:

    Alpha-D-galactosyl-(1->3)-D-galactose: This disaccharide lacks the glucose unit present in the trisaccharide.

    Beta-D-galactosyl-(1->4)-D-glucose: This disaccharide lacks the alpha-D-galactose unit.

    Alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->3)-D-glucose: This trisaccharide has a different linkage pattern compared to the compound .

The uniqueness of alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose lies in its specific linkage pattern and the presence of all three monosaccharide units, which confer distinct biological properties and reactivity.

Properties

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13-,14-,15+,16?,17-,18+/m1/s1

InChI Key

ODDPRQJTYDIWJU-HLICEBNFSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O

Origin of Product

United States

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